molecular formula C9H9N3OS B14373036 4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine CAS No. 89992-06-3

4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine

Cat. No.: B14373036
CAS No.: 89992-06-3
M. Wt: 207.25 g/mol
InChI Key: OMHFYESLOWUUBX-UHFFFAOYSA-N
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Description

4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,5-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The methylsulfanyl group attached to the phenyl ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methylsulfanyl)benzonitrile with hydrazine hydrate, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)phenylacetic acid: Similar structure but with an acetic acid moiety.

    2-(4-Methylphenyl)-4-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one: Contains a similar oxadiazole ring but with additional functional groups.

Uniqueness

4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine is unique due to its specific combination of the oxadiazole ring and the methylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

89992-06-3

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C9H9N3OS/c1-14-7-4-2-6(3-5-7)8-9(10)12-13-11-8/h2-5H,1H3,(H2,10,12)

InChI Key

OMHFYESLOWUUBX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NON=C2N

Origin of Product

United States

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